molecular formula C16H23ClN2O3 B1459207 1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride CAS No. 1351630-57-3

1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride

Cat. No. B1459207
M. Wt: 326.82 g/mol
InChI Key: LCLJHVXVYCVLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride” is a chemical compound that can be purchased from chemical suppliers1. However, detailed information about this specific compound is not readily available21.



Synthesis Analysis

While specific synthesis methods for this compound are not readily available, similar compounds have been synthesized using various methods. For instance, the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), involves a series of steps including the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile3. However, it’s important to note that these methods may not be directly applicable to the synthesis of “1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride”.



Molecular Structure Analysis

The molecular structure of a similar compound, “( {2- [ (2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid”, has been reported. It has an empirical formula of C12H15NO3S and a molecular weight of 253.324. However, the specific molecular structure of “1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride” is not readily available.



Chemical Reactions Analysis

Specific chemical reactions involving “1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride” are not readily available. However, similar compounds such as Rilpivirine have been studied extensively, and their reactions involve various organic synthesis methods3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride” are not readily available. However, a similar compound, “( {2- [ (2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid”, is reported to be a solid4.


Scientific Research Applications

Synthesis and Labelling

  • This compound has been used in the synthesis and labelling of neuroleptic butyrophenones, which are significant in metabolic studies. The labeling involved carbon-14 at the carbonyl position, showcasing its utility in radiopharmaceutical research (Nakatsuka et al., 1979).

Preparation of Protected Amino Acids

  • It has been employed in the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs, demonstrating its role in amino acid synthesis and potential pharmaceutical applications (Hammarström et al., 2005).

Conformational Analyses

  • The compound was used in conformational analyses of its derivatives, contributing to the understanding of molecular structures and interactions, which is crucial in drug design and development (Nitek et al., 2020).

Synthesis of Derivatives

  • Research has focused on synthesizing its derivatives, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting its versatility in creating new chemical entities for potential therapeutic applications (Zheng Rui, 2010).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This indicates its potential in contributing to the development of new antimicrobial agents (Patel et al., 2011).

Synthesis of Ropivacaine Hydrochloride

  • The compound has been used in the synthesis of Ropivacaine hydrochloride, an important local anesthetic, demonstrating its role in the production of clinically significant drugs (Fu Xiaobin, 2012).

Safety And Hazards

The safety and hazards associated with “1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride” are not readily available. However, a similar compound, “( {2- [ (2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid”, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed5.


Future Directions

The future directions for “1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride” are not readily available. However, similar compounds such as Rilpivirine are being studied for their potential in treating HIV-1 infection3. Further research and development could lead to new applications and improved synthesis methods for these types of compounds.


properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-11-3-4-14(12(2)9-11)17-15(19)10-18-7-5-13(6-8-18)16(20)21;/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,19)(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLJHVXVYCVLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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